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Drug Profile and Mechanism of Action

Table 1: Vicriviroc Core Profile

Attribute Description

Chemical 5-({4-[(3S)-4-{(2R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-
Name yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1]

Molecular C2sH38F3Ns0:2 [1]

Formula

Molecular 533.63 g/mol [1]

Weight

Drug Class CCRS5 antagonist (HIV-1 entry inhibitor) [2] [3]

Mechanism Non-competitive, allosteric antagonist of the CCR5 chemokine receptor. It binds a

of Action hydrophobic pocket between transmembrane helices, inducing a conformational

change that prevents HIV-1 gp120 from binding and blocks viral entry into host cells [2]
[3].
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The following diagram illustrates the mechanism by which vicrivirec inhibits HIV-1 entry into the host cell.
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Preclinical Pharmacology & Efficacy Data

Table 2: Quantitative Preclinical Antiviral Activity

Assay/Model Finding | ECso Value Context & Comparison

PBMC Replication Potent, broad-spectrum activity against diverse Consistently more active than
Assay HIV-1 isolates [3]. the predecessor SCH-C [3].

PhenoSense HIV-  Active against viruses with resistance mutations  Demonstrated a lack of cross-
1 Entry Assay to Reverse Transcriptase, Protease, and gp41l resistance with other drug
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Assay/Model Finding | ECso Value Context & Comparison

inhibitors (e.g., enfuvirtide) [3]. classes [3].

Drug Combination  Synergistic anti-HIV-1 activity observed with all -
Studies other classes of approved antiretrovirals [3].

Preclinical Pharmacokinetics & Safety

Table 3: Preclinical ADME and Safety Profile

Parameter Finding Significance

hERG Channel Diminished affinity compared Suggested a lower risk of QTc interval

Affinity to SCH-C [3]. prolongation and cardiac effects [2] [3].
CYP450 Primarily metabolized by the Plasma concentrations increased 2—6 fold when
Metabolism CYP3A4 isozyme [1]. co-administered with ritonavir (a CYP3A4

inhibitor) [4].

P-gp Interaction  Not a substrate for P- Lower potential for drug-transporter interactions.
glycoprotein (P-gp) in vitro [5].

Dose-Limiting Tonic-clonic convulsions at Seizures were self-limiting and preventable with
Toxicity the time of maximal plasma standard anticonvulsant therapy [6]. Exposure
(Animals) drug concentrations [6]. multiples (dog vs. human) were =210 at the

intended clinical dose [6].

Key Experimental Methodologies

The core preclinical data for vicrivirec was generated using the following standardized protocols [3]:

e PBMC Antiviral Assay: Phytohemagglutinin (PHA) and interleukin-2 (IL-2) stimulated human PBMCs
were infected with HIV-1 in the presence of serial dilutions of vicriviroc. Viral replication was
guantified after 4-6 days by measuring extracellular p24 antigen levels via ELISA. ECso and ECoo
values were calculated from the dose-response curves.
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¢ PhenoSense HIV-1 Entry Assay: This cell-based infectivity assay used recombinant pseudoviruses
engineered to carry envelope proteins from various HIV-1 strains or drug-resistance mutations in
other genes. Inhibition of infection by vicriviroc in U87-CD4-CCRS5 target cells was quantified by
measuring luciferase activity 72 hours post-inoculation.

e Drug Combination Studies (Chou-Talalay Method): PHA-stimulated PBMCs were infected with
HIV-1 in the presence of single drugs or fixed-ratio combinations. HIV-1 p24 antigen in culture
supernatants was measured on day 7. The data were analyzed using the median-effect principle and
isobologram technique to calculate a Combination Index (Cl), where Cl <1, =1, and >1 indicate
synergy, additivity, and antagonism, respectively.

¢ hERG and Functional Receptor Assays: Binding affinity for the hERG ion channel was assessed to
evaluate cardiac risk. Functional antagonism of CCR5 was confirmed through assays measuring
inhibition of calcium flux, guanosine 5'-[3*S]triphosphate exchange, and chemotaxis in response to
natural chemokines (e.g., RANTES, MIP-1a, MIP-1p) [3].

Clinical Translation & Developmental Status

Despite a promising preclinical profile, vicriviroc's development was discontinued. Key observations from

clinical phases include:

¢ Safety Confirmation: A dedicated Phase | study in healthy subjects concluded that vicriviroc, even
at supratherapeutic doses, produced no clinically meaningful effect on the QTc interval and no
epileptogenic effects, addressing the primary concerns raised from preclinical models [6].

o Efficacy Challenges: In later-stage trials, vicriviroc did not meet primary efficacy endpoints. In
treatment-experienced patients, the drug failed to demonstrate added benefit, particularly when
combined with other potent new drugs [7]. A trial in treatment-naive patients was also discontinued
due to an increased rate of virologic relapse [7].

e Development Halted: In 2010, Merck (which acquired Schering-Plough) decided to halt all
development of vicriviroc and not seek regulatory approval [2] [7].

Summary

Vicriviroc was a rationally designed CCR5 antagonist with a strong preclinical package: potent and broad-
spectrum antiviral activity, a synergistic profile with other drug classes, and an improved preclinical safety
profile over its predecessor. However, its clinical efficacy was insufficient in the context of evolving

antiretroviral therapy, leading to the termination of its development.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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